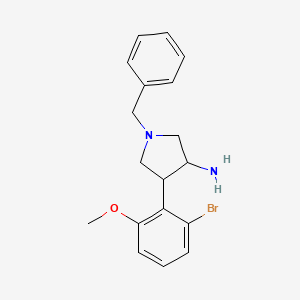

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine (1-B-4-2-B-6-MPP) is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a melting point of 91-93°C. 1-B-4-2-B-6-MPP is a synthetic compound that has been used in recent years for a variety of scientific research applications, including as a ligand for the study of protein-protein interactions, as a reagent for the synthesis of new compounds, and for the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

- Large-Scale Synthesis Techniques : The compound has been utilized in large-scale synthesis processes, notably as an intermediate in the production of bioactive molecules. A study demonstrates its involvement in a 1,3-dipolar cycloaddition reaction, highlighting its utility in complex organic synthesis procedures (Kotian et al., 2005).

Chemical Properties and Characterization

- Study of Intervalence Transitions : Research into the intervalence charge-transfer (IVCT) band of compounds similar to 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine sheds light on its electronic properties and potential applications in mixed-valence molecular systems (Barlow et al., 2005).

Catalytic and Synthetic Applications

- Catalysis and Structural Chemistry : The compound's derivatives are used in catalytic processes, particularly in asymmetric Grignard cross-coupling reactions. This indicates its potential as a ligand in catalytic systems, contributing to enantioselective synthesis (Nagel & Nedden, 1997).

Biochemical Applications

- Inhibitor Synthesis : The compound has been utilized in the synthesis of inhibitors like N-Acetylglucosaminidase, showing its relevance in the development of bioactive agents and potential therapeutic applications (Schumacher-Wandersleb et al., 1994).

Complex Formation and Analysis

- Formation of Complexes with Metals : Studies have shown that derivatives of this compound can form complexes with metals, such as cobalt, which are significant in understanding coordination chemistry and potential applications in materials science (Amirnasr et al., 2002).

Conformational Studies

- Conformational Analysis : Research into the conformations of similar pyrrolidine derivatives provides insights into the spatial arrangement and potential interactions of this compound, important for understanding its chemical behavior and applications in molecular design (Oida et al., 1970).

Propriétés

IUPAC Name |

1-benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O/c1-22-17-9-5-8-15(19)18(17)14-11-21(12-16(14)20)10-13-6-3-2-4-7-13/h2-9,14,16H,10-12,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQVTTQCTVKZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C2CN(CC2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

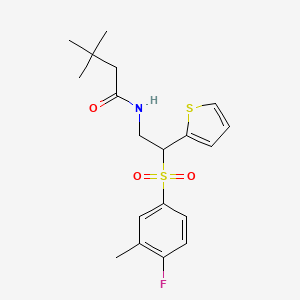

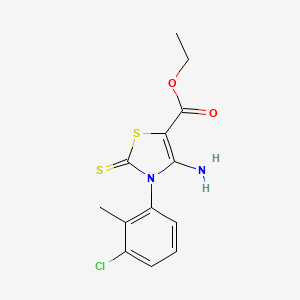

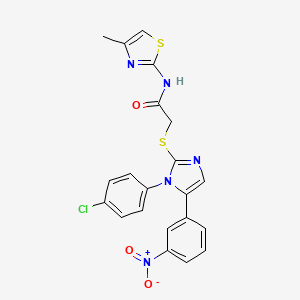

![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)

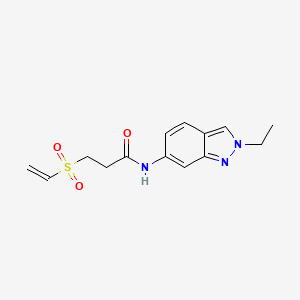

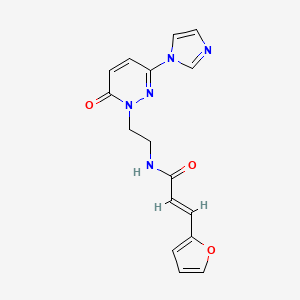

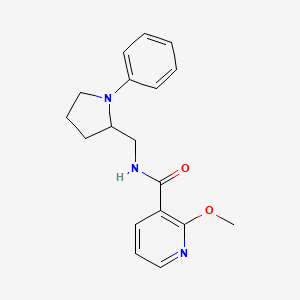

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)

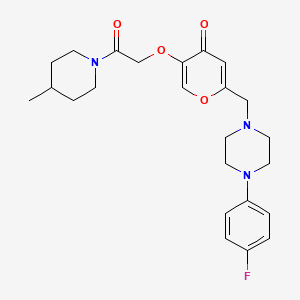

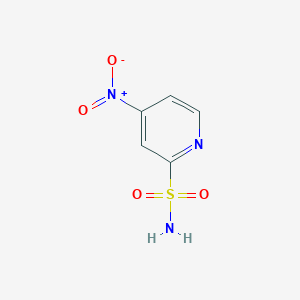

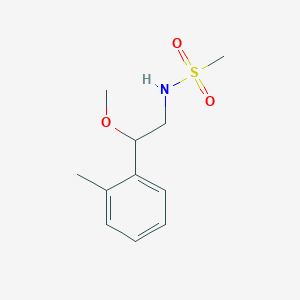

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)

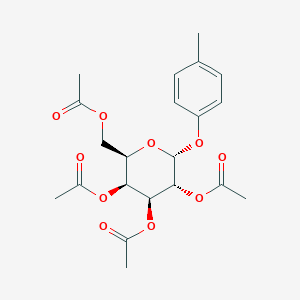

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)